The synthesis of methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves cyclization reactions starting from suitable precursors. A common method includes the use of 7-chloropyrrolo[1,2-a]pyrazine as a key intermediate. The process may involve the following steps:
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate can participate in various chemical reactions due to its electrophilic nature. Notable reactions include:
These reactions are crucial for developing new derivatives that could exhibit improved pharmacological properties.
The mechanism of action for methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate primarily involves its interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor by binding to active sites or allosteric sites on proteins, thereby modulating their activity.
Research indicates that compounds with similar structures have shown activity against various kinases involved in cancer pathways. For instance, modifications to the structure have resulted in potent inhibitors of protein kinase B (PKB), suggesting that methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate could potentially exhibit similar effects through competitive inhibition mechanisms .
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate possesses several notable physical and chemical properties:
These properties influence its handling in laboratory settings and potential applications in drug formulation.
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate has potential applications in several scientific fields:
Nitrogen-containing heterocycles constitute >60% of FDA-approved small-molecule drugs due to their favorable pharmacokinetic properties and structural diversity. These compounds exhibit enhanced water solubility through hydrogen bonding, improved target binding affinity via electrostatic interactions with biological macromolecules, and tunable metabolic stability. Bicyclic frameworks like pyrrolopyrazines further offer three-dimensional complexity that enables precise spatial positioning of pharmacophoric elements, making them indispensable for modulating challenging biological targets such as kinases and GPCRs [7] [10].
Pyrrolo[1,2-a]pyrazine derivatives exhibit exceptional versatility in biased ligand design – the intentional engineering of molecules to activate specific signaling pathways while avoiding others. This scaffold’s rigid bicyclic core (fused 6-6 system) provides a stable platform for substituent placement, while its electron-rich π-system enables interactions with hydrophobic binding pockets. Derivatives like 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (M2) demonstrate scaffold-driven biological precision, inhibiting hypoxia-inducible factor-1α (HIF-1α) by 81% at 10 μM while leaving related pathways unaffected [5]. The C3 carboxylate/carboxylic acid moiety (as in the subject compound) serves as a critical vector for functionalization, enabling conjugation with secondary pharmacophores to achieve polypharmacology or enhanced selectivity [2] [9].
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS RN: 2250243-20-8) integrates three key pharmacophoric elements into a low-molecular-weight (210.62 g/mol) framework:
Its distinct electronic profile is evidenced by the SMILES string COC(=O)C1=CN2C=C(C=C2C=N1)Cl
, revealing conjugated double bonds facilitating charge delocalization. The methyl ester group significantly alters physicochemical behavior compared to its carboxylic acid analog (CAS RN: 2250241-78-0), increasing logP by approximately 0.8 units and enhancing blood-brain barrier penetration potential [1] [4] [6]. Table 1 summarizes key molecular properties, while Table 2 compares structurally related derivatives with their biological activities.
Table 1: Molecular Properties of Methyl 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylate
Property | Value | Significance |
---|---|---|
CAS RN | 2250243-20-8 | Unique compound identifier |
Molecular Formula | C₉H₇ClN₂O₂ | Defines elemental composition |
Molecular Weight | 210.62 g/mol | Impacts pharmacokinetics & dosing |
SMILES | COC(=O)C₁=CN₂C=C(C=C₂C=N₁)Cl | Encodes 2D structure & functional groups |
Hydrogen Bond Acceptors | 4 | Influences solubility & target interactions |
Rotatable Bonds | 2 | Affects conformational flexibility |
Topological Polar Surface Area | 49.7 Ų | Predicts cell permeability & bioavailability |
Storage Conditions | Inert atmosphere, Room Temp | Indicates compound stability profile |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1